BENG“@ Troubleshooting & Optimization

Check Availability & Pricing

Technical Support Center: Preserving Post-
Translational Modifications During Cell Lysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Hypusine

Cat. No.: B1674131

This technical support center provides researchers, scientists, and drug development
professionals with comprehensive troubleshooting guides and frequently asked questions
(FAQs) to optimize cell lysis for the preservation of post-translational modifications (PTMs).

Troubleshooting Guides

This section addresses specific issues that may arise during your experimental workflow, from
sample preparation to downstream analysis.
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Problem

Potential Cause

Recommended Solution

Low or No Signal of a Specific
PTM (e.g., Phosphorylation,
Acetylation, Ubiquitination)

Enzymatic degradation:
Endogenous proteases,
phosphatases, deacetylases,
or deubiquitinases are active
during lysis.[1][2][3][4][5]

Incorporate appropriate
inhibitors: Add a broad-
spectrum protease inhibitor
cocktail to your lysis buffer.[5]
[6] For phosphorylation
studies, always include
phosphatase inhibitors.[1][2][7]
For acetylation, use
deacetylase inhibitors like
Trichostatin A (TSA) and
Sodium Butyrate. For
ubiquitination, consider
inhibitors like N-ethylmaleimide
(NEM) and ubiquitin aldehyde.
[8] Prepare lysis buffer with
inhibitors fresh before each
use.[1][2]

Inefficient protein extraction:
The lysis buffer is not strong
enough to solubilize the

protein of interest.[9]

Optimize lysis buffer: For
cytoplasmic proteins, a mild
non-ionic detergent like NP-40
may be sufficient. For nuclear
or membrane-bound proteins,
stronger detergents or a RIPA
buffer may be necessary.[9]
[10] Consider combining
detergent-based lysis with
mechanical disruption methods
like sonication or

homogenization.[9][11]

Low abundance of the target
protein: The protein of interest
is not highly expressed in the

cell type.

Increase starting material: Use
a larger number of cells or a
greater amount of tissue.
Enrich the target protein:
Perform immunoprecipitation

(IP) after cell lysis to enrich for
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your protein of interest before
PTM analysis.[9]

Inconsistent PTM Levels

Between Replicates

Variable enzyme activity:
Inconsistent handling and
incubation times can lead to

variable degradation of PTMs.

Standardize procedures:
Ensure all samples are
processed in parallel under
identical conditions.[9] Keep
samples on ice or at 4°C
throughout the lysis procedure
to minimize enzymatic activity.
[1] Prepare fresh lysis buffer
with inhibitors immediately

before each experiment.[1][9]

Inconsistent cell harvesting:
Differences in cell harvesting
techniques can introduce

variability.

Standardize harvesting:
Develop and adhere to a strict
protocol for cell harvesting,
including washing steps and
removal of residual media.[12]
[13][14][15][16]

Protein Degradation (Visible on
Western Blot as Lower

Molecular Weight Bands)

Insufficient protease inhibition:
The protease inhibitor cocktail
is not effective against all
proteases present in the

sample.

Use a broad-spectrum
protease inhibitor cocktail:
Ensure the cocktail targets a
wide range of proteases.[5][6]
Some unstable inhibitors, like
PMSF, may need to be added
multiple times during the

procedure.[1]

Sample overheating:
Mechanical lysis methods like
sonication can generate heat,
leading to protein denaturation
and degradation.[11]

Maintain low temperatures:
Perform all lysis steps on ice.
[1] When sonicating, use short
bursts with cooling periods in
between.[17][18]

High Viscosity of Lysate

Release of DNA: Lysis of the
cell nucleus releases large

amounts of viscous DNA.[19]

Shear DNA: Sonicate the
lysate to shear the DNA into
smaller fragments.[16][17]

Alternatively, treat the lysate

© 2025 BenchChem. All rights reserved.

3/13

Tech Support


https://www.benchchem.com/pdf/Technical_Support_Center_Optimizing_Cell_Lysis_for_N_Acetylthreonine_Preservation.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Optimizing_Cell_Lysis_for_N_Acetylthreonine_Preservation.pdf
https://www.biocompare.com/Bench-Tips/608649-Protease-and-Phosphatase-Inhibitors-Tips-for-the-Lab/
https://www.biocompare.com/Bench-Tips/608649-Protease-and-Phosphatase-Inhibitors-Tips-for-the-Lab/
https://www.benchchem.com/pdf/Technical_Support_Center_Optimizing_Cell_Lysis_for_N_Acetylthreonine_Preservation.pdf
https://www.protocols.io/view/cell-lysis-and-immunoblotting-for-protein-and-phos-5jyl8j5zrg2w/v1
https://www.protocols.io/view/method-for-detecting-acetylated-pd-l1-in-cell-lysa-5jyl85zn6l2w/v1
https://www.creative-diagnostics.com/cell-tissue-lysate-preparation.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC5755542/
https://www.ptglab.com/media/2724/protocols-for-web_lysate-preparation_v3.pdf
https://www.bosterbio.com/blog/post/what-are-protease-inhibitor-cocktails
https://www.goldbio.com/blogs/articles/understanding-protease-inhibitors-and-protease-inhibitor-cocktails-deep-overview
https://www.biocompare.com/Bench-Tips/608649-Protease-and-Phosphatase-Inhibitors-Tips-for-the-Lab/
https://savedelete.com/article/cell-lysis-techniques-for-protein-extraction-a-comprehensive-guide/
https://www.biocompare.com/Bench-Tips/608649-Protease-and-Phosphatase-Inhibitors-Tips-for-the-Lab/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6125197/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3954751/
https://www.thermofisher.com/ch/en/home/technical-resources/technical-reference-library/protein-purification-isolation-support-center/cell-lysis-fractionation-support/cell-lysis-fractionation-support-troubleshooting.html
https://www.ptglab.com/media/2724/protocols-for-web_lysate-preparation_v3.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6125197/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674131?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

with DNase | to digest the
DNA.[19] However, be aware
that this can introduce protein
contamination from the

enzyme itself.[16]

Frequently Asked Questions (FAQs)

Q1: Why is it critical to add inhibitors to the lysis buffer?

Al: During cell lysis, the natural compartmentalization of the cell is disrupted.[2][3][5] This
releases enzymes like proteases and phosphatases that can rapidly degrade proteins and
remove post-translational modifications.[1][3][4] Adding inhibitors to your lysis buffer is essential
to inactivate these enzymes and preserve the integrity of your proteins and their PTMs for
accurate downstream analysis.[2][7]

Q2: When should | add protease and phosphatase inhibitors to my lysis buffer?

A2: Inhibitors should be added to your lysis buffer immediately before you begin the cell lysis
procedure.[1][2] Many inhibitors have limited stability in aqueous solutions, so preparing the
complete lysis buffer fresh is crucial for their effectiveness.[1]

Q3: Do | always need to use both protease and phosphatase inhibitors?

A3: It is highly recommended to always use a protease inhibitor cocktail, as proteases are
ubiquitous and can degrade your target proteins.[1] Phosphatase inhibitors are specifically
required when you are studying protein phosphorylation.[1] If you are not investigating
phosphorylation, you may not need to include them.

Q4: What is the best temperature to perform cell lysis?

A4: Cell lysis should be performed on ice or at 4°C.[1] Low temperatures help to slow down the
activity of endogenous enzymes, further protecting your proteins and their PTMs from
degradation.[1]

Q5: How do | choose the right lysis buffer for my experiment?
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A5: The choice of lysis buffer depends on the subcellular localization of your protein of interest
and the downstream application.

o Mild detergents (e.g., NP-40, Triton X-100): Suitable for extracting cytoplasmic proteins while
leaving nuclear and mitochondrial membranes intact.

o Stronger detergents (e.g., RIPA buffer): Contain ionic detergents like SDS and are used to
extract nuclear and membrane-bound proteins.[10] However, be aware that harsh detergents
can denature proteins and may interfere with some downstream assays like
immunoprecipitation.[10]

o Urea-based buffers: These are strong denaturing buffers often used for mass spectrometry-
based proteomics to solubilize even the most difficult proteins.[18]

Q6: How can | improve the lysis of my cells?

A6: For cells that are difficult to lyse, such as those with tough cell walls (e.g., yeast, plant cells)
or tissues, combining chemical lysis with mechanical disruption methods can be more effective.
[11] These methods include:

Sonication: Uses high-frequency sound waves to disrupt cells.[20]

Homogenization: Mechanically shears cells.

Bead beating: Agitates cells with small beads to break them open.[20]

Freeze-thaw cycles: Repeated cycles of freezing and thawing can disrupt cell membranes.
[11][20]

Experimental Protocols

Protocol 1: Preparation of RIPA Lysis Buffer for
Phosphorylation Analysis

This protocol is suitable for the lysis of cultured mammalian cells to analyze protein
phosphorylation.

Materials:
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e 50 mM Tris-HCI, pH 7.4

e 150 mM NacCl

e 1 mMEDTA

e 1% Triton X-100

e 0.5% Sodium Deoxycholate

e 0.1% SDS

o Protease Inhibitor Cocktail (e.g., cOmplete™ Mini, EDTA-free)

e Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™)

« Ice-cold Phosphate-Buffered Saline (PBS)

Procedure:

o Prepare the base RIPA buffer without inhibitors and store it at 4°C.

e On the day of the experiment, place the required volume of RIPA buffer on ice.

o Immediately before use, add the protease and phosphatase inhibitor cocktails to the RIPA
buffer according to the manufacturer's instructions.[1][2][21]

e Wash cultured cells twice with ice-cold PBS.[12] Aspirate the final wash completely.[12][13]

» Add the complete, ice-cold RIPA lysis buffer to the cell plate or pellet. A general guideline is
100-150 pL per well of a 6-well plate.[12]

e Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[12]

 Incubate the lysate on ice for 20-30 minutes with occasional vortexing.[12][14][16]

» To shear DNA and reduce viscosity, sonicate the lysate on ice using short pulses.[16]

© 2025 BenchChem. All rights reserved. 6/13 Tech Support


https://www.biocompare.com/Bench-Tips/608649-Protease-and-Phosphatase-Inhibitors-Tips-for-the-Lab/
https://www.creative-proteomics.com/resource/protease-phosphatase-inhibitors-protein-preparation.htm
https://pamgene.com/wp-content/uploads/2024/07/7644-Protocol-for-Preparation-of-Lysates-from-Adherent-Cells-v1.0.pdf
https://www.protocols.io/view/cell-lysis-and-immunoblotting-for-protein-and-phos-5jyl8j5zrg2w/v1
https://www.protocols.io/view/cell-lysis-and-immunoblotting-for-protein-and-phos-5jyl8j5zrg2w/v1
https://www.protocols.io/view/method-for-detecting-acetylated-pd-l1-in-cell-lysa-5jyl85zn6l2w/v1
https://www.protocols.io/view/cell-lysis-and-immunoblotting-for-protein-and-phos-5jyl8j5zrg2w/v1
https://www.protocols.io/view/cell-lysis-and-immunoblotting-for-protein-and-phos-5jyl8j5zrg2w/v1
https://www.protocols.io/view/cell-lysis-and-immunoblotting-for-protein-and-phos-5jyl8j5zrg2w/v1
https://www.creative-diagnostics.com/cell-tissue-lysate-preparation.htm
https://www.ptglab.com/media/2724/protocols-for-web_lysate-preparation_v3.pdf
https://www.ptglab.com/media/2724/protocols-for-web_lysate-preparation_v3.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674131?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

o Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cell debris.
[16]

o Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
» Determine the protein concentration using a suitable assay (e.g., BCA assay).[12]

e The lysate is now ready for downstream applications or can be stored at -80°C for future
use.[12][16]

Protocol 2: Lysis of Cells for Ubiquitination Analysis
under Denaturing Conditions

This protocol is designed to preserve ubiquitination by denaturing proteins and inactivating
deubiquitinating enzymes (DUBS).

Materials:

Urea Lysis Buffer: 8 M Urea, 20 mM HEPES pH 8.0, 1 mM Sodium Orthovanadate, 2.5 mM
Sodium Pyrophosphate, 1 mM (-glycerophosphate.[18]

N-ethylmaleimide (NEM)

Protease Inhibitor Cocktail

Ice-cold PBS

Procedure:
» Prepare the Urea Lysis Buffer fresh.

+ Immediately before use, add NEM to a final concentration of 10 mM and a protease inhibitor
cocktail.

o Harvest cells by centrifugation and wash the pellet with ice-cold PBS.[18]

o Add the complete Urea Lysis Buffer to the cell pellet.

© 2025 BenchChem. All rights reserved. 7/13 Tech Support


https://www.ptglab.com/media/2724/protocols-for-web_lysate-preparation_v3.pdf
https://www.protocols.io/view/cell-lysis-and-immunoblotting-for-protein-and-phos-5jyl8j5zrg2w/v1
https://www.protocols.io/view/cell-lysis-and-immunoblotting-for-protein-and-phos-5jyl8j5zrg2w/v1
https://www.ptglab.com/media/2724/protocols-for-web_lysate-preparation_v3.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3954751/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3954751/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674131?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

» Sonicate the sample on ice with several short bursts to ensure complete lysis and DNA
shearing.[18]

o Centrifuge the lysate at high speed (e.g., 20,000 x g) for 15 minutes at 15°C to pellet
insoluble material.[18]

o Transfer the supernatant to a new tube.

e Proceed with protein quantification and downstream applications such as
immunoprecipitation of ubiquitinated proteins.

Data Presentation

Table 1: Comparison of Common Lysis Buffer Components for PTM Preservation
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Component Function PTM Considerations
Generally compatible with
Tris-HCI Buffering agent most PTM studies. The pH is
temperature-dependent.[22]
Provides stable pH. Can
HEPES Buffering agent interfere with some protein
guantification assays.[22]
) o Helps to disrupt protein-protein
NacCl Provides ionic strength ) )
interactions.
Inhibits metalloproteases.[22]
) Can interfere with downstream
EDTA/EGTA Chelating agent

applications requiring divalent

cations.

Non-ionic Detergents (Triton X-
100, NP-40)

Solubilizes cytoplasmic and

some membrane proteins

Generally mild and preserve

protein structure and function.

lonic Detergents (SDS,

Sodium Deoxycholate)

Strong denaturing detergents

Effective for solubilizing
nuclear and membrane
proteins, but can disrupt
protein interactions and

enzymatic activity.[10]

Protease Inhibitor Cocktail

Inhibits proteases

Essential for preventing protein
degradation.[2][5][6]

Phosphatase Inhibitor Cocktail

Inhibits phosphatases

Crucial for preserving protein

phosphorylation.[1][7]

Deacetylase Inhibitors (TSA,
Sodium Butyrate)

Inhibits histone deacetylases
(HDACS)

Necessary for studying protein

acetylation.

Deubiquitinase Inhibitors
(NEM, Ubiquitin Aldehyde)

Inhibits deubiquitinating
enzymes (DUBS)

Important for preserving

protein ubiquitination.[8]

Mandatory Visualizations
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Cell Lysis Workflow for PTM Analysis
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Caption: A generalized workflow for cell lysis to preserve post-translational modifications.
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Decision Tree for Lysis Buffer Selection
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Caption: A decision tree to guide the selection of an appropriate lysis buffer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. biocompare.com [biocompare.com]

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b1674131?utm_src=pdf-body-img
https://www.benchchem.com/product/b1674131?utm_src=pdf-custom-synthesis
https://www.biocompare.com/Bench-Tips/608649-Protease-and-Phosphatase-Inhibitors-Tips-for-the-Lab/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674131?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

2. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics
[creative-proteomics.com]

3. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher
Scientific - CA [thermofisher.com]

4. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher
Scientific - US [thermofisher.com]

5. bosterbio.com [bosterbio.com]

6. goldbio.com [goldbio.com]

7. info.gbiosciences.com [info.gbiosciences.com]

8. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nim.nih.gov]

9. benchchem.com [benchchem.com]

10. researchgate.net [researchgate.net]

11. savedelete.com [savedelete.com]

12. Cell lysis and immunoblotting for protein and phospho-protein quantification [protocols.io]
13. Method for detecting acetylated PD-L1 in cell lysates [protocols.io]

14. creative-diagnostics.com [creative-diagnostics.com]

15. A Facile Protocol to Generate Site-Specifically Acetylated Proteins in Escherichia Coli -
PMC [pmc.ncbi.nlm.nih.gov]

16. ptglab.com [ptglab.com]
17. Identification of Phosphorylated Proteins on a Global Scale - PMC [pmc.ncbi.nlm.nih.gov]
18. Mass spectrometry-based detection of protein acetylation - PMC [pmc.ncbi.nim.nih.gov]

19. Cell Lysis and Fractionation Support—Troubleshooting | Thermo Fisher Scientific - CH
[thermofisher.com]

20. bosterbio.com [bosterbio.com]
21. pamgene.com [pamgene.com]
22. Choice of lysis buffer — Protein Expression and Purification Core Facility [embl.org]

To cite this document: BenchChem. [Technical Support Center: Preserving Post-
Translational Modifications During Cell Lysis]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1674131#best-practices-for-cell-lysis-to-preserve-
post-translational-modifications]

© 2025 BenchChem. All rights reserved. 12 /13 Tech Support


https://www.creative-proteomics.com/resource/protease-phosphatase-inhibitors-protein-preparation.htm
https://www.creative-proteomics.com/resource/protease-phosphatase-inhibitors-protein-preparation.htm
https://www.thermofisher.com/ca/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/protease-phosphatase-inhibitors.html
https://www.thermofisher.com/ca/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/protease-phosphatase-inhibitors.html
https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/protease-phosphatase-inhibitors.html
https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/protease-phosphatase-inhibitors.html
https://www.bosterbio.com/blog/post/what-are-protease-inhibitor-cocktails
https://www.goldbio.com/blogs/articles/understanding-protease-inhibitors-and-protease-inhibitor-cocktails-deep-overview
https://info.gbiosciences.com/blog/why-do-i-need-a-cocktail-for-proteases-and-phosphatases
https://pmc.ncbi.nlm.nih.gov/articles/PMC3149903/
https://www.benchchem.com/pdf/Technical_Support_Center_Optimizing_Cell_Lysis_for_N_Acetylthreonine_Preservation.pdf
https://www.researchgate.net/post/What-is-the-best-cell-lysis-buffer-for-preserving-phospho-Akt-levels-in-MEFs
https://savedelete.com/article/cell-lysis-techniques-for-protein-extraction-a-comprehensive-guide/
https://www.protocols.io/view/cell-lysis-and-immunoblotting-for-protein-and-phos-5jyl8j5zrg2w/v1
https://www.protocols.io/view/method-for-detecting-acetylated-pd-l1-in-cell-lysa-5jyl85zn6l2w/v1
https://www.creative-diagnostics.com/cell-tissue-lysate-preparation.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC5755542/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5755542/
https://www.ptglab.com/media/2724/protocols-for-web_lysate-preparation_v3.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6125197/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3954751/
https://www.thermofisher.com/ch/en/home/technical-resources/technical-reference-library/protein-purification-isolation-support-center/cell-lysis-fractionation-support/cell-lysis-fractionation-support-troubleshooting.html
https://www.thermofisher.com/ch/en/home/technical-resources/technical-reference-library/protein-purification-isolation-support-center/cell-lysis-fractionation-support/cell-lysis-fractionation-support-troubleshooting.html
https://www.bosterbio.com/blog/post/cell-lysis-the-first-and-crucial-step-in-molecular-biology
https://pamgene.com/wp-content/uploads/2024/07/7644-Protocol-for-Preparation-of-Lysates-from-Adherent-Cells-v1.0.pdf
https://www.embl.org/groups/protein-expression-purification/services/protein-purification/choice-of-lysis-buffer/
https://www.benchchem.com/product/b1674131#best-practices-for-cell-lysis-to-preserve-post-translational-modifications
https://www.benchchem.com/product/b1674131#best-practices-for-cell-lysis-to-preserve-post-translational-modifications
https://www.benchchem.com/product/b1674131#best-practices-for-cell-lysis-to-preserve-post-translational-modifications
https://www.benchchem.com/product/b1674131#best-practices-for-cell-lysis-to-preserve-post-translational-modifications
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674131?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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